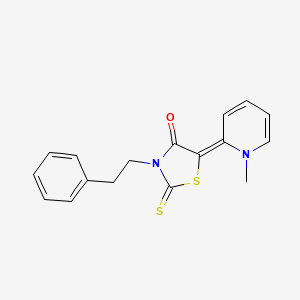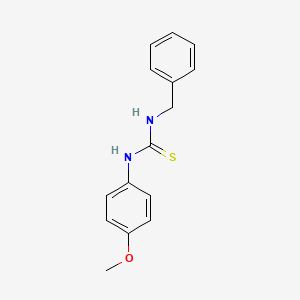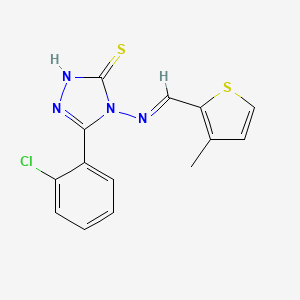![molecular formula C13H19BrClNO3 B12043713 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride CAS No. 62176-30-1](/img/structure/B12043713.png)
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride is a chemical compound with the molecular formula C13H19BrClNO3 and a molecular weight of 352.658 g/mol . This compound is known for its unique structure, which includes a bromine atom, a diethylamino group, and an ethoxy group attached to a benzoic acid moiety. It is often used in scientific research and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride typically involves the following steps:
Ethoxylation: The addition of an ethoxy group to the brominated benzoic acid.
Diethylamination: The incorporation of a diethylamino group into the ethoxylated compound.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.
Continuous Flow Processing: Reactants are continuously fed into reactors, and products are continuously removed, allowing for more efficient and scalable production.
化学反応の分析
Types of Reactions
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The bromine atom and ethoxy group contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-Bromo-5-(chlorosulfonyl)benzoic acid: Similar in structure but with a chlorosulfonyl group instead of a diethylamino group.
5-Bromo-2-chlorobenzoic acid: Lacks the ethoxy and diethylamino groups, making it less complex.
Uniqueness
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride is unique due to its combination of bromine, diethylamino, and ethoxy groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
CAS番号 |
62176-30-1 |
|---|---|
分子式 |
C13H19BrClNO3 |
分子量 |
352.65 g/mol |
IUPAC名 |
5-bromo-2-[2-(diethylamino)ethoxy]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H18BrNO3.ClH/c1-3-15(4-2)7-8-18-12-6-5-10(14)9-11(12)13(16)17;/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17);1H |
InChIキー |
JREYVLUFFKELMH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)




![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)





![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)

